molecular formula C14H22N2OS B5171734 1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine

1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine

Cat. No. B5171734
M. Wt: 266.40 g/mol
InChI Key: IIOFGCNVJIOIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine has various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. It is also used as a tool in neuroscience research to study the effects of serotonin and dopamine on neuronal activity.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine involves its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors. It acts as a partial agonist at 5-HT1A receptors and a full agonist at D2 receptors. This results in the modulation of neuronal activity and the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine has various biochemical and physiological effects, including the modulation of neuronal activity, the release of neurotransmitters, and the inhibition of tumor cell growth. It also has potential anti-inflammatory and antioxidant properties and can improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine in lab experiments include its unique properties, potential therapeutic applications, and ability to modulate neuronal activity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on 1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine, including its potential use as a drug candidate for the treatment of various diseases, the investigation of its mechanisms of action, and the development of new derivatives with improved properties. Additionally, further research is needed to fully understand its potential toxic effects and to develop new methods for its synthesis.

Synthesis Methods

1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with isopropyl magnesium bromide, followed by the reaction with thionyl chloride and thioacetamide. The final step involves the reaction with ethyl chloroformate to obtain the desired product.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(5-propan-2-ylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-4-15-5-7-16(8-6-15)14(17)12-9-13(11(2)3)18-10-12/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOFGCNVJIOIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CSC(=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylpiperazin-1-yl)[5-(propan-2-yl)thiophen-3-yl]methanone

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